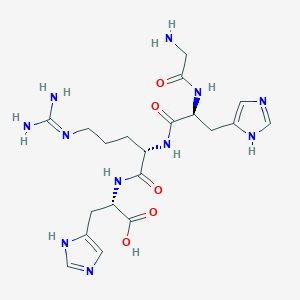

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine

Beschreibung

The peptide backbone consists of glycine (Gly), L-histidine (His), N⁵-(diaminomethylidene)-L-ornithine (a guanidino-modified ornithine residue), and a terminal histidine. The diaminomethylidene group at the N⁵ position of ornithine introduces a guanidino moiety, structurally analogous to arginine but within an ornithine scaffold.

Eigenschaften

CAS-Nummer |

667899-83-4 |

|---|---|

Molekularformel |

C20H31N11O5 |

Molekulargewicht |

505.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C20H31N11O5/c21-6-16(32)29-14(4-11-7-24-9-27-11)18(34)30-13(2-1-3-26-20(22)23)17(33)31-15(19(35)36)5-12-8-25-10-28-12/h7-10,13-15H,1-6,21H2,(H,24,27)(H,25,28)(H,29,32)(H,30,34)(H,31,33)(H,35,36)(H4,22,23,26)/t13-,14-,15-/m0/s1 |

InChI-Schlüssel |

ZYDVRIDDFPWEDZ-KKUMJFAQSA-N |

Isomerische SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CN |

Kanonische SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Common reagents used in these reactions include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine derivatives.

Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different peptide derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride (NaBH~4~) or other reducing agents.

Substitution: Various alkylating agents under controlled pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-histidine derivatives, while reduction can produce simpler amine-containing peptides.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

Industry: Utilized in the production of synthetic peptides for research and development purposes.

Wirkmechanismus

The mechanism of action of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Glycylhistidyllysine (GHK)

Structural Differences :

- GHK (Gly-His-Lys) is a tripeptide, whereas Gly-His-N⁵-guanyl-Orn-His is a tetrapeptide with an additional histidine and a modified ornithine.

- The lysine residue in GHK is replaced by N⁵-guanyl-ornithine in the target compound, introducing a guanidino group instead of a primary amine.

Functional Differences :

- GHK is a well-documented chemoattractant for mast cells and fibroblasts, with activity linked to its lysine residue .

- Analogues of GHK with structural modifications (e.g., substitution of lysine) show diminished or absent bioactivity . This suggests that Gly-His-N⁵-guanyl-Orn-His may exhibit reduced chemoattractant activity compared to GHK unless the guanidino group compensates for lysine’s role.

Physicochemical Properties :

N-Formylmethionylleucylphenylalanine (fMLP)

Structural Differences :

- fMLP is a formylated tripeptide with a hydrophobic phenylalanine terminus, contrasting with the cationic, histidine-rich structure of Gly-His-N⁵-guanyl-Orn-His.

Functional Differences :

Amiloride Analogues (e.g., EIPA, MPA)

Structural Differences :

- Amiloride derivatives like EIPA (3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide) feature a pyrazine core with diaminomethylidene groups, unlike the peptide backbone of Gly-His-N⁵-guanyl-Orn-His .

Functional Overlap :

- The diaminomethylidene group in both compounds enhances hydrogen bonding and competitive inhibition at Na⁺/H⁺ exchangers (NHEs) or similar targets . Gly-His-N⁵-guanyl-Orn-His may share inhibitory properties but with peptide-specific receptor interactions.

N⁵-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate

Structural Similarities :

- Both compounds modify ornithine at the N⁵ position. The pyrimidinyl group in this derivative contrasts with the guanidino group in Gly-His-N⁵-guanyl-Orn-His.

Physicochemical Properties :

- The hydrochloride hydrate form improves solubility, a feature that may be relevant for Gly-His-N⁵-guanyl-Orn-His in formulation .

Data Table: Comparative Analysis

Research Findings and Implications

- Chemoattractant Potential: While GHK and fMLP are established chemoattractants, Gly-His-N⁵-guanyl-Orn-His’s activity remains speculative. Its guanidino group may enable novel interactions, but the absence of lysine or formylation could limit efficacy .

- Enzymatic Stability: The diaminomethylidene group may confer resistance to proteases, enhancing half-life compared to GHK .

- Therapeutic Potential: Structural parallels to amiloride analogues suggest possible applications in ion transport inhibition, warranting further study .

Biologische Aktivität

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is a complex peptide that has garnered interest in biochemical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Structure and Synthesis

The compound is a derivative of histidine and ornithine, featuring a unique structure that contributes to its biological properties. The synthesis of this peptide can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and classical solution methods. Modifications to the base structure can enhance its efficacy and specificity for biological targets.

Table 1: Common Synthesis Methods

| Method | Description |

|---|---|

| Solid-Phase Peptide Synthesis | Utilizes a resin-bound approach for peptide assembly. |

| Classical Solution Method | Involves stepwise addition of amino acids in solution. |

Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine exhibits various biological activities, primarily through its interaction with metal ions and nucleic acids. Its copper(II) complex has been shown to cleave plasmid DNA, similar to bleomycin, indicating potential applications in gene therapy and molecular biology.

Key Findings:

- The copper(II) complex of the peptide demonstrated effective DNA cleavage at low concentrations (50 nM), converting supercoiled DNA into linear forms in the presence of hydrogen peroxide and sodium ascorbate .

- The oxidative pathway utilized by this complex suggests a mechanism that could be harnessed for targeted gene delivery systems .

3. Biological Activities

Research indicates several biological activities associated with Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine:

- Antioxidant Properties: The compound may exhibit antioxidant activity, protecting cells from oxidative stress.

- Antimicrobial Effects: Preliminary studies suggest potential antimicrobial properties, which could be beneficial in developing new therapeutic agents against resistant strains.

- Gene Delivery: Its ability to cleave DNA positions it as a candidate for gene therapy applications, particularly in targeted delivery systems.

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Protects cells from oxidative damage. |

| Antimicrobial | Potential to inhibit growth of bacteria/fungi. |

| Gene Delivery | Capable of cleaving DNA for therapeutic use. |

4. Case Studies and Research Findings

Recent studies have focused on the synthesis and application of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine derivatives:

- DNA Cleavage Studies: Research demonstrated that the copper(II) complex of the peptide effectively cleaves plasmid DNA, indicating its potential as a tool in molecular biology .

- Therapeutic Applications: Investigations into the structural modifications of related peptides have shown promise in enhancing their biological activity, paving the way for new drug formulations .

- Antimicrobial Testing: A study explored the antimicrobial effects of similar peptides, suggesting that modifications could lead to enhanced efficacy against pathogenic microorganisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.